molecular formula C6H5N3OS B3016170 (2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)ethanenitrile CAS No. 173540-03-9

(2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)ethanenitrile

Cat. No.: B3016170
CAS No.: 173540-03-9
M. Wt: 167.19
InChI Key: CHOVGJJHNHSEPT-WEVVVXLNSA-N
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Description

(2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)ethanenitrile is a chemical compound with a unique structure that includes a thiazole ring, a hydroxyimino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)ethanenitrile typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)ethanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under conditions that favor substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)ethanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)ethanenitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)propanenitrile
  • (2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)butanenitrile

Uniqueness

(2E)-(hydroxyimino)(4-methyl-1,3-thiazol-2-yl)ethanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyimino group and the thiazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2E)-2-hydroxyimino-2-(4-methyl-1,3-thiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-4-3-11-6(8-4)5(2-7)9-10/h3,10H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOVGJJHNHSEPT-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)/C(=N/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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